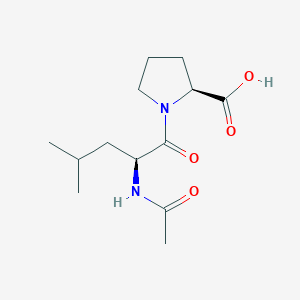
N-Acetyl-L-leucyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-leucyl-L-proline is a dipeptide compound formed from the amino acids L-leucine and L-proline.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-L-leucyl-L-proline can be synthesized through the acetylation of L-leucine and L-proline. One common method involves the use of acetic anhydride in an aqueous medium . The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of specific N-acetyltransferases or the proteolytic degradation of N-acetylated proteins by specific hydrolases . These methods are optimized for large-scale production to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-leucyl-L-proline undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acetic anhydride, hydrogen peroxide (for oxidation), and sodium borohydride (for reduction). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol .
Scientific Research Applications
N-Acetyl-L-leucyl-L-proline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-acetyl-L-leucyl-L-proline involves its interaction with specific molecular targets and pathways. For example, it is known to interact with angiotensin-converting enzyme (ACE), where it acts as an analog of the COOH-terminal dipeptide portion of preferred substrates . This interaction helps to probe the active site of ACE and differentiate the specificities of various aminoacylases. Additionally, this compound is transported into cells via specific transporters, where it may compete with naturally occurring amino acids for incorporation into nascent proteins, affecting protein folding and function .
Comparison with Similar Compounds
N-Acetyl-L-leucyl-L-proline can be compared with other similar compounds, such as:
N-Acetyl-L-proline: An analog of the COOH-terminal dipeptide portion of preferred substrates of ACE.
N-Acetyl-L-alanine: Another N-acyl-alpha amino acid with similar properties and applications.
L-Azetidine-2-carboxylic acid (L-AZC): A toxic non-proteinogenic amino acid used in studying cellular metabolism and protein synthesis.
This compound is unique due to its specific structure and interactions with ACE, making it a valuable compound for studying enzyme-substrate interactions and potential therapeutic applications.
Properties
CAS No. |
61434-53-5 |
|---|---|
Molecular Formula |
C13H22N2O4 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-acetamido-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H22N2O4/c1-8(2)7-10(14-9(3)16)12(17)15-6-4-5-11(15)13(18)19/h8,10-11H,4-7H2,1-3H3,(H,14,16)(H,18,19)/t10-,11-/m0/s1 |
InChI Key |
ZXQDYBJTDFUFSJ-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















